

Application Note: Precision Nitration of 2-Hydroxy-5-methylbenzotrile

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Compound of Interest

Compound Name: 2-Hydroxy-5-methylbenzotrile

CAS No.: 51282-90-7

Cat. No.: B3042131

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Executive Summary

This application note details a robust, scalable protocol for the regioselective mononitration of **2-Hydroxy-5-methylbenzotrile** (also referred to as 4-methyl-2-cyanophenol) to synthesize 2-Hydroxy-5-methyl-3-nitrobenzotrile.

The synthesis of nitro-functionalized benzotriles is a critical step in the development of high-value pharmacophores, particularly for tyrosine kinase inhibitors and agrochemical precursors. This protocol utilizes a controlled Nitric Acid/Acetic Acid system to maximize regioselectivity toward the 3-position while suppressing oxidative degradation and dinitration, common pitfalls in phenol nitration.

Mechanistic Insight & Regiochemistry

To ensure experimental success, one must understand the electronic forces governing this reaction. The substrate contains three substituents with competing directing effects:[1][2]

- Hydroxyl Group (-OH, C2): A strong activator and ortho, para-director.[2]
- Methyl Group (-CH₃, C5): A weak activator and ortho, para-director.[2]
- Nitrile Group (-CN, C1): A strong deactivator and meta-director.

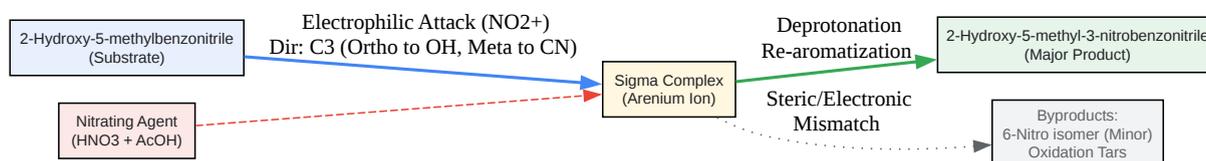
The "Directing Vector" Analysis

- The -OH group dominates the orientation. Its para position (C5) is blocked by the methyl group. This leaves the ortho positions (C3 and C6) as the primary sites for electrophilic attack.
- The -CN group directs meta, reinforcing attack at C3 and C5 (blocked).
- The -CH₃ group directs ortho to C4 and C6.

Conclusion: Position C3 is the thermodynamically and kinetically favored site. It is activated by the hydroxyl group (ortho) and the nitrile group (meta-direction), whereas Position C6 is sterically crowded, being flanked by the nitrile (C1) and the methyl group (C5).

Pathway Visualization

The following diagram illustrates the directing effects and the reaction pathway.



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Figure 1: Reaction pathway and logic flow for the nitration of **2-Hydroxy-5-methylbenzonitrile**.

Pre-Reaction Safety Assessment

Nitration of phenols is notoriously exothermic and prone to "runaway" oxidation (fume-off). The following controls are mandatory:

- Thermal Control: The reaction temperature must be strictly maintained between 0°C and 5°C during addition. Exceeding 10°C increases the risk of nitrile hydrolysis (to amide/acid) and oxidative tar formation.

- Acid Selection: Do not use concentrated Sulfuric Acid (H₂SO₄) as the solvent. The heat of mixing and strong dehydrating power can cause charring of the electron-rich phenol. Glacial Acetic Acid is selected as a solvent to moderate the activity of the nitronium ion.
- Stoichiometry: Use a slight excess (1.05 – 1.1 eq) of Nitric Acid. Large excesses lead to dinitration (picric acid analogs), which are potentially shock-sensitive.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9]

Reagent	MW (g/mol)	Equiv.[3][4][5]	Density	Hazards
2-Hydroxy-5-methylbenzonitrile	133.15	1.0	Solid	Irritant
Nitric Acid (70%)	63.01	1.1	1.41 g/mL	Corrosive, Oxidizer
Glacial Acetic Acid	60.05	Solvent	1.05 g/mL	Corrosive, Flammable
Ice/Water	18.02	Quench	-	-

Step-by-Step Procedure

Step 1: Solubilization

- Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.
- Charge the flask with 10.0 g (75.1 mmol) of **2-Hydroxy-5-methylbenzonitrile**.
- Add 50 mL of Glacial Acetic Acid. Stir until the solid is completely dissolved.
- Place the flask in an ice-salt bath and cool the solution to 0–2°C.

Step 2: Preparation of Nitrating Mixture

- In a separate small beaker, mix 5.3 mL (approx. 83 mmol) of 70% Nitric Acid with 10 mL of Glacial Acetic Acid.
- Note: Pre-diluting the nitric acid in acetic acid prevents localized hot spots during addition.

Step 3: Controlled Addition

- Transfer the Nitric Acid/Acetic Acid mixture to the addition funnel.
- Add the acid mixture dropwise to the stirred substrate solution.
- **CRITICAL:** Adjust the addition rate so the internal temperature never exceeds 5°C. This process should take approximately 30–45 minutes.
- Upon completion of addition, allow the mixture to stir at 0–5°C for 2 hours.
- Remove the ice bath and allow the reaction to warm to room temperature (20–25°C) for an additional 1 hour to ensure conversion.

Step 4: Quenching and Isolation

- Prepare a beaker containing 200 g of crushed ice mixed with 100 mL of water.
- Slowly pour the reaction mixture onto the crushed ice with vigorous stirring. The product should precipitate as a yellow/orange solid.
- Stir the slurry for 30 minutes to ensure all acetic acid diffuses into the aqueous phase.
- Filter the solid using a Buchner funnel.
- Wash the filter cake copiously with cold water (3 x 50 mL) until the filtrate pH is neutral (pH ~6-7).

Step 5: Purification

- The crude product often contains trace isomers or oxidation impurities.

- Recrystallization: Transfer the crude solid to a flask. Add a minimum amount of hot Ethanol (95%) or a mixture of Ethanol/Water (8:2).
- Heat to reflux until dissolved, then cool slowly to room temperature, and finally to 0°C.
- Filter the purified crystals and dry in a vacuum oven at 45°C for 6 hours.

Process Control & Troubleshooting

Observation	Root Cause	Corrective Action
Dark/Black Reaction Mixture	Oxidation/Tarring	Temperature too high (>10°C) or addition too fast. Repeat with stricter cooling.
Low Yield / No Precipitate	Product soluble in AcOH	Ensure sufficient water volume during quench (at least 4:1 water:acid ratio).
Presence of Dinitro Impurity	Excess Nitric Acid	Check stoichiometry. Do not exceed 1.1 equivalents.
Hydrolysis of Nitrile	Acid concentration/Temp	Avoid heating the acidic mixture. Keep quench water cold.

Analytical Validation

Confirm the identity of 2-Hydroxy-5-methyl-3-nitrobenzotrile using the following parameters:

- Physical State: Yellow crystalline solid.
- Melting Point: Expected range 105–110°C (Verify with specific isomer literature, as nitro-cresols vary).
- IR Spectroscopy:
 - -CN Stretch: Distinct sharp peak at ~2220–2230 cm^{-1} .
 - -NO₂ Stretch: Strong bands at ~1530 cm^{-1} (asymmetric) and ~1350 cm^{-1} (symmetric).

- -OH Stretch: Broad band at 3200–3400 cm^{-1} .
- ^1H NMR (DMSO- d_6 , 400 MHz):
 - Look for two aromatic protons.[1][6]
 - H4 (Doublet): ~ 8.0 ppm (Deshielded by ortho-nitro).
 - H6 (Doublet): ~ 7.6 ppm (Meta to nitro).
 - Coupling: Meta-coupling constant ($J \sim 2$ Hz) indicates protons are at positions 4 and 6, confirming the 3-nitro substitution pattern.

References

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